molecular formula C16H14O4 B13778574 Di-p-tolyl oxalate CAS No. 63867-33-4

Di-p-tolyl oxalate

Cat. No.: B13778574
CAS No.: 63867-33-4
M. Wt: 270.28 g/mol
InChI Key: RRJJVVWKGKHXFO-UHFFFAOYSA-N
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Description

Di-p-tolyl oxalate is an organic compound that belongs to the class of oxalates. It is characterized by the presence of two p-tolyl groups attached to an oxalate moiety. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-p-tolyl oxalate can be synthesized through the reaction of p-tolyl alcohol with oxalyl chloride. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Di-p-tolyl oxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the p-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Di-p-tolyl oxalate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Its derivatives are studied for potential biological activities and applications in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic uses and mechanisms of action.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of di-p-tolyl oxalate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Di-p-tolyl disulfide: Known for its use as a load-carrying additive in lubricants.

    Di-p-tolyl phosphine: Used in catalysis and as a ligand in coordination chemistry.

Uniqueness

Di-p-tolyl oxalate is unique due to its oxalate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

CAS No.

63867-33-4

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

bis(3-methylphenyl) oxalate

InChI

InChI=1S/C16H14O4/c1-11-5-3-7-13(9-11)19-15(17)16(18)20-14-8-4-6-12(2)10-14/h3-10H,1-2H3

InChI Key

RRJJVVWKGKHXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C(=O)OC2=CC=CC(=C2)C

Origin of Product

United States

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